Alpha-angelica lactone is an angelica lactone and a butenolide. It derives from a but-3-en-4-olide. It is a tautomer of a beta-angelica lactone.
alpha-Angelica lactone
CAS No.: 591-12-8
Cat. No.: VC21336384
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 591-12-8 |
---|---|
Molecular Formula | C5H6O2 |
Molecular Weight | 98.1 g/mol |
IUPAC Name | 5-methyl-3H-furan-2-one |
Standard InChI | InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 |
Standard InChI Key | QOTQFLOTGBBMEX-UHFFFAOYSA-N |
SMILES | CC1=CCC(=O)O1 |
Canonical SMILES | CC1=CCC(=O)O1 |
Melting Point | 18.0 °C |
Chemical Identity and Basic Properties
Structural Information
Alpha-Angelica lactone (α-Angelica lactone) is chemically identified as 5-Methylfuran-2(3H)-one . This compound is recognized by several synonyms including 2(3H)-Furanone, 5-methyl-; 5-METHYL-2(3H)-FURANONE; 3-PENTEN-4-OLIDE; and 4-HYDROXY-3-PENTENOIC ACID GAMMA-LACTONE . Its chemical identity is established through the following parameters:
Table 1: Chemical Identity Parameters of Alpha-Angelica Lactone
Parameter | Value |
---|---|
CAS Number | 591-12-8 |
Molecular Formula | C₅H₆O₂ |
Molecular Weight | 98.1 g/mol |
MDL Number | MFCD00005375 |
RTECS | LU5075000 |
Alpha-Angelica lactone is structurally classified as a butenolide and is functionally related to but-3-en-4-olide. It exists as a tautomer of beta-angelica lactone, indicating its chemical versatility .
Physical and Organoleptic Properties
In its pure form, alpha-Angelica lactone presents as a clear colorless to straw yellow liquid . The compound possesses distinctive organoleptic properties that contribute to its value in flavor applications:
-
Taste (at 100 ppm concentration): Sweet, creamy with coconut, vanilla hay, and coumarin-like nuances
These sensory characteristics make alpha-Angelica lactone particularly valuable in the flavor and fragrance industry, where it serves specific applications in oral care formulations and coffee flavoring systems .
Natural Occurrence and Sources
Food and Plant Sources
Alpha-Angelica lactone has been identified in various natural sources, primarily in plant-derived materials and food products. Its documented natural occurrence includes:
-
Licorice and honey, where it contributes to the characteristic flavor profiles
-
Tobacco, where it occurs naturally and is also used as a flavoring agent
The presence of alpha-Angelica lactone across these diverse natural sources suggests its role as a secondary metabolite in plants and a product of food processing reactions.
Production Methods
Industrial Synthesis
The primary industrial method for producing alpha-Angelica lactone involves dry distillation of levulinic acid . This represents an important valorization pathway for levulinic acid, which can be derived from biomass, potentially positioning alpha-Angelica lactone as a bio-based chemical.
The conversion process involves a dehydration reaction with subsequent cyclization to form the lactone structure. This synthetic route is particularly significant as it presents a pathway to produce this valuable compound from renewable resources.
Biochemical and Physiological Properties
Chemopreventive Activity
Alpha-Angelica lactone demonstrates notable biochemical activity as a plant-derived cancer chemopreventive agent . Its biological effects include:
-
Enhanced synthesis of glutathione, an important cellular antioxidant
-
Increased activity of glutathione-S-transferase, a phase II detoxification enzyme
-
Elevated UDP-glucuronosyltransferase activity, which facilitates the elimination of potentially harmful substances
These biochemical activities have been observed in multiple tissues including the esophagus, stomach, intestine, and liver, suggesting a broad spectrum of potential protective effects .
Applications in Chemical Synthesis
Catalytic Applications
Recent research has identified a novel application for alpha-Angelica lactone as a catalyst in organic synthesis. A 2022 study demonstrated its effectiveness in the oxidation of pyrrolidines to lactams . The key features of this application include:
-
Efficient catalysis of the direct oxidation of N-aryl pyrrolidines to corresponding lactams
-
Utilization of molecular oxygen (O₂) as both the terminal oxidant and oxygen source
-
A two-step process mechanism involving the generation of α-amino alkyl radicals from pyrrolidines and oxygen in the presence of 4-dimethylaminopyridine (DMAP)
-
High yield reactions, achieving up to 98% yield of lactam derivatives
-
Good functional group tolerance, expanding the versatility of this synthetic method
This application showcases alpha-Angelica lactone's potential beyond its traditional uses in flavoring, positioning it as a valuable green chemistry tool for synthetic organic chemists.
Industrial Applications
Flavor and Fragrance Industry
Alpha-Angelica lactone serves important functions in the flavor and fragrance sector:
-
Used in oral care formulations to round out mint notes, providing balance to sharp mint flavors
-
Applied in coffee flavoring systems to enhance complexity and add sweet, creamy notes
-
Utilized in the reconstitution of essential oils to achieve specific sensory profiles
-
Employed in tobacco flavoring, leveraging its naturally occurring presence in tobacco
Stability in Various Formulations
The practical utility of alpha-Angelica lactone in commercial applications depends significantly on its stability across different pH environments and product matrices. The compound demonstrates variable stability:
Table 2: Stability Profile of Alpha-Angelica Lactone in Various Applications
Application | pH | Stability Rating |
---|---|---|
Fine Fragrance | - | Good |
Fabric Softener | 3 | Fair |
Antiperspirants | 3.5 | Fair |
Toiletry Applications | 6 | Fair |
Liquid Detergent | 9 | Fair |
Soap | 10 | Fair |
Powder Detergent | 11 | Fair |
Bleach | 14 | Poor |
This stability profile indicates that alpha-Angelica lactone maintains adequate stability across a wide pH range from acidic to moderately alkaline conditions, but degrades under strongly alkaline conditions such as those found in bleach formulations .
Supplier | Product Specification | Quantity | Price (USD) |
---|---|---|---|
Sigma-Aldrich | 98%, FG | 100g | $181 |
Sigma-Aldrich | 98%, FG | 250g | $340 |
Sigma-Aldrich | 98%, FG | 1kg | $847 |
Sigma-Aldrich | 98% | 10g | $125 |
TCI Chemical | >98.0%(GC) | 25g | $58 |
In bulk quantities, the compound is also available from specialized manufacturers at competitive prices, with some suppliers offering it at approximately $55.00 per kilogram for 99% purity with minimum order quantities of 1kg .
Recent Research Developments
Catalytic Applications in Organic Synthesis
One of the most significant recent developments in alpha-Angelica lactone research is its application as a catalyst in organic synthesis. The 2022 study on the oxidation of pyrrolidines to lactams represents an important advancement in utilizing this compound beyond its traditional applications . This research demonstrates how alpha-Angelica lactone can facilitate environmentally friendly synthetic pathways by enabling reactions that use molecular oxygen rather than harsher oxidizing agents.
Biochemical Protective Mechanisms
Research into the chemopreventive properties of alpha-Angelica lactone continues to yield valuable insights. The compound's ability to inhibit the formation of DNA adducts from carcinogens such as benzo(alpha)pyrene establishes a mechanistic basis for its potential protective effects . This research direction may lead to new applications in preventive medicine and nutritional supplements focused on detoxification support.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume